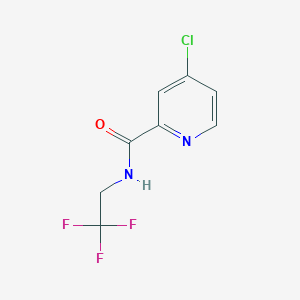

4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O/c9-5-1-2-13-6(3-5)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPYEKQGPJVSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods of 4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide

General Synthetic Approach

The synthesis typically involves the reaction of 4-chloropyridine-2-carboxylic acid derivatives or their activated forms with 2,2,2-trifluoroethylamine or its equivalents to form the desired amide bond. The key steps include:

- Activation of the carboxylic acid group on the pyridine ring to a more reactive intermediate, such as an acid chloride or anhydride.

- Nucleophilic substitution by 2,2,2-trifluoroethylamine to form the amide linkage.

- Purification of the product to obtain the target compound in high purity.

Specific Processes and Conditions

Acid Chloride Route

One common method involves converting 4-chloropyridine-2-carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under controlled conditions. The acid chloride intermediate is then reacted with 2,2,2-trifluoroethylamine in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.

- Reaction temperature: Typically 0°C to room temperature to avoid side reactions.

- Reaction time: Several hours to ensure complete conversion.

- Workup: Extraction and purification by recrystallization or chromatography.

Direct Coupling Using Coupling Agents

Alternatively, the carboxylic acid can be directly coupled with 2,2,2-trifluoroethylamine using peptide coupling reagents such as 1,1′-carbonyldiimidazole (CDI), N,N'-dicyclohexylcarbodiimide (DCC), or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This avoids the need to isolate the acid chloride intermediate.

- Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or N-methylpyrrolidone (NMP).

- Reaction temperature: Room temperature to slightly elevated (25–50°C).

- Reaction time: Several hours to overnight.

- Purification: Filtration to remove urea byproducts, followed by extraction and chromatography.

Example from Patent Literature

A related preparation method is described in patent US9458107B2, which involves the preparation of related pyridine carboxamide compounds. Although this patent focuses on more complex derivatives, it outlines the general strategy of amide formation through coupling of substituted pyridine carboxylic acid derivatives with amines under controlled conditions, emphasizing the importance of solvent choice and temperature control to optimize yield and purity.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | 4-chloropyridine-2-carboxylic acid + SOCl₂ | Dichloromethane (DCM) | 0°C to room temp | 1–3 hours | Anhydrous conditions required |

| Amide coupling | Acid chloride + 2,2,2-trifluoroethylamine + base | DCM or THF | 0°C to room temp | 2–6 hours | Base (e.g., triethylamine) neutralizes HCl |

| Direct coupling | Acid + 2,2,2-trifluoroethylamine + coupling agent (CDI, DCC, or EDCI) | DMF, DCM, or NMP | Room temp to 50°C | Overnight | Avoids acid chloride isolation |

| Purification | Recrystallization or chromatography | Various solvents | Ambient | Variable | Ensures high purity |

Research Findings and Optimization

- The use of coupling agents such as CDI offers milder reaction conditions and reduces the formation of side products compared to acid chloride routes.

- Temperature control is critical to prevent decomposition or side reactions, especially given the sensitivity of the trifluoroethyl amide moiety.

- Solvent choice impacts reaction rate and product solubility; polar aprotic solvents like DMF improve coupling efficiency.

- Purification techniques are essential to remove residual coupling reagents and byproducts to achieve pharmaceutical-grade purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Oxidation: Oxidized products depending on the specific reaction conditions.

Reduction: Reduced amide or amine derivatives.

Hydrolysis: 4-chloropyridine-2-carboxylic acid and 2,2,2-trifluoroethylamine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Drug Development

4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for the modification necessary to create derivatives with therapeutic effects. The trifluoroethyl group enhances metabolic stability and bioavailability, making it a valuable component in drug design.

Mechanism of Action

The compound interacts with biological targets such as enzymes and receptors. For instance, it has been noted for its potential in inhibiting specific bacterial enzymes, which can lead to the development of new antibiotics targeting resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is utilized in the formulation of herbicides and fungicides. Its unique properties contribute to the effectiveness and stability of these agrochemicals under various environmental conditions. The fluorinated structure is particularly beneficial for enhancing the hydrophobicity and thermal stability of active ingredients.

Material Science

Synthesis of Fluorinated Materials

this compound is also significant in material science for creating fluorinated materials that exhibit unique properties such as increased chemical resistance and thermal stability. These materials are valuable in various applications including coatings and composites that require enhanced durability.

Case Study 1: Antibacterial Activity

Research has demonstrated that derivatives of this compound can inhibit bacterial Sfp-phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability. This mechanism was investigated through high-throughput screening methods leading to the identification of potent inhibitors with low cytotoxicity towards human cells .

Case Study 2: Agrochemical Efficacy

A study on the use of this compound in agrochemical formulations showed significant improvements in herbicidal activity against common weeds. The incorporation of the trifluoroethyl group enhanced the persistence and effectiveness of the herbicide under varying environmental conditions.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability, while the chloropyridine moiety can facilitate binding to target proteins .

Vergleich Mit ähnlichen Verbindungen

(a) 3-Amino-N-(4-Chlorobenzyl)-4-(Trifluoromethyl)-6,7-Dihydro-5H-Cyclopenta[b]Thieno[3,2-e]Pyridine-2-Carboxamide (CAS 626227-31-4)

- Molecular Formula : C₁₉H₁₅ClF₃N₃OS

- Molecular Weight : 425.86 g/mol

- Key Differences: This compound features a fused thieno-pyridine core with a cyclopenta ring system, increasing structural rigidity and steric bulk compared to the simpler pyridine scaffold of the target compound. The trifluoromethyl group at the 4-position of the pyridine ring may enhance metabolic stability but reduces solubility compared to the chloro substituent in the target molecule.

(b) 2-Chloro-N-(4-Fluorophenyl)Pyridine-3-Carboxamide

- Molecular Formula : C₁₂H₈ClFN₂O

- Molecular Weight : 250.65 g/mol

- Key Differences: The chloro substituent is at the pyridine’s 2-position (vs. The 4-fluorophenyl group on the carboxamide nitrogen introduces a planar aromatic moiety, contrasting with the trifluoroethyl group’s electron-withdrawing and steric effects. Lower molecular weight (250.65 vs.

Physicochemical and Pharmacokinetic Properties

Notes:

- The trifluoroethyl group in the target compound enhances metabolic resistance compared to the fluorophenyl group in the analogue from , but may reduce solubility.

- The fused ring system in ’s compound likely confers higher melting points and lower aqueous solubility than the simpler pyridine derivatives .

Biologische Aktivität

4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide is a fluorinated organic compound that has attracted attention in medicinal and agricultural chemistry due to its unique structural properties. This compound features a chloropyridine moiety and a trifluoroethyl group, which contribute to its potential biological activity by modulating interactions with various biological targets, including enzymes and receptors.

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₉H₈ClF₃N₂O

- Molecular Weight: 248.62 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The trifluoroethyl group enhances metabolic stability and bioavailability, while the chloropyridine moiety facilitates binding to target proteins. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, making it a valuable candidate for drug development.

Medicinal Chemistry Applications

Research indicates that this compound may serve as a scaffold for the development of new pharmaceuticals. It has shown promise in various therapeutic areas:

- Anticancer Activity: Preliminary studies suggest that compounds containing similar moieties exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyridine have been shown to inhibit tumor growth in ovarian and breast cancer models .

- Anti-inflammatory Effects: The compound's ability to modulate pathways involved in inflammation has been noted in studies assessing its effects on cytokine production in immune cells.

Agricultural Chemistry Applications

In agricultural chemistry, this compound is being explored for its potential use in developing herbicides and fungicides. The fluorinated structure may enhance the efficacy and stability of agrochemicals under various environmental conditions .

Case Studies

-

Anticancer Efficacy Study:

A study assessing the efficacy of similar pyridine derivatives demonstrated significant inhibition of cell proliferation in ovarian cancer cell lines at concentrations as low as 1 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -

Inflammation Modulation:

In vitro assays showed that compounds related to this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in activated macrophages .

Comparative Biological Activity Table

Q & A

Advanced Research Question

- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian09 at the B3LYP/6-31G* level .

- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions via Spartan’s molecular dynamics module .

- Solubility Prediction : Use COSMO-RS to estimate solubility in polar aprotic solvents (e.g., DMSO) .

Which in vitro models are appropriate for evaluating the compound’s therapeutic potential?

Basic Research Question

- Kinase Inhibition : Screen against recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays with 72-hour exposure .

- Metabolic Stability : Use liver microsomes (human/rat) to calculate intrinsic clearance (CLint) .

How can structural analogs be designed to explore structure-activity relationships (SAR)?

Advanced Research Question

- Core Modifications : Replace pyridine with quinoline or isoquinoline to assess ring size impact .

- Substituent Variation : Synthesize analogs with ethyl or difluoroethyl groups instead of trifluoroethyl .

- Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding effects .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix Effects : Plasma proteins can interfere; mitigate via protein precipitation (acetonitrile) followed by UPLC-MS/MS .

- Limit of Detection (LOD) : Achieve sub-ng/mL sensitivity using MRM transitions (e.g., m/z 295 → 154) .

- Stability in Solution : Store stock solutions in DMSO at -80°C to prevent degradation over >6 months .

Which crystallization conditions favor high-quality single crystals for X-ray diffraction?

Basic Research Question

- Solvent Systems : Slow evaporation from ethanol/water (7:3 v/v) at 4°C .

- Crystal Mounting : Use cryo-loops with Paratone-N oil to prevent dehydration during data collection .

- Data Collection : Collect at 100 K on a synchrotron source (λ = 0.71073 Å) for resolution ≤0.8 Å .

How can researchers validate target engagement in cellular models?

Advanced Research Question

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment via Western blot .

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and pull-down assays .

- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and confirm loss of compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.